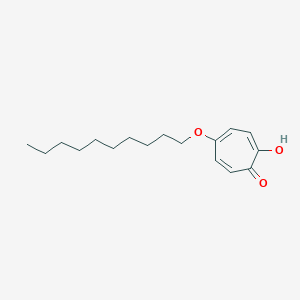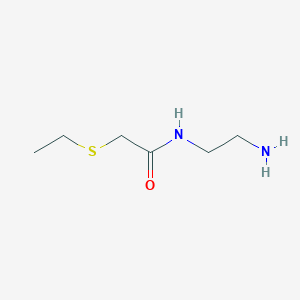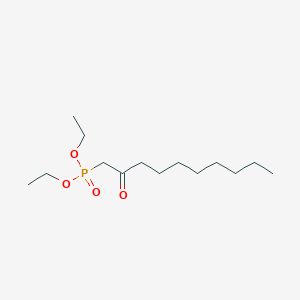
Phosphoric triamide, hexakis(2-cyanoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric triamide, hexakis(2-cyanoethyl)- is a chemical compound with the molecular formula C18H24N9OP and a molecular weight of 413.42 g/mol . This compound is known for its unique structure, which includes six 2-cyanoethyl groups attached to a phosphoric triamide core. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of phosphoric triamide, hexakis(2-cyanoethyl)- typically involves the reaction of phosphoric triamide with 2-cyanoethyl groups under controlled conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the attachment of the 2-cyanoethyl groups to the phosphoric triamide core . Industrial production methods may involve large-scale reactions in specialized reactors to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Phosphoric triamide, hexakis(2-cyanoethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions may result in the replacement of one or more 2-cyanoethyl groups with other functional groups .
Aplicaciones Científicas De Investigación
Phosphoric triamide, hexakis(2-cyanoethyl)- has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it may be used in studies involving enzyme inhibition and protein interactionsIn industry, it is used in the production of specialized materials and as a catalyst in certain chemical processes .
Mecanismo De Acción
The mechanism of action of phosphoric triamide, hexakis(2-cyanoethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or proteins, thereby inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Phosphoric triamide, hexakis(2-cyanoethyl)- can be compared with other similar compounds, such as other phosphoric triamides and cyclic phosphoric triamides. These compounds share a similar core structure but differ in the functional groups attached to the phosphoric triamide core. The uniqueness of phosphoric triamide, hexakis(2-cyanoethyl)- lies in its six 2-cyanoethyl groups, which confer distinct chemical properties and reactivity compared to other phosphoric triamides .
Similar compounds include:
- Phosphoric triamide, hexakis(2-cyanoethyl)- (9CI)
- Cyclic phosphoric triamides
- Other phosphoric triamides with different functional groups .
Propiedades
Número CAS |
154316-31-1 |
|---|---|
Fórmula molecular |
C18H24N9OP |
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
3-[bis[bis(2-cyanoethyl)amino]phosphoryl-(2-cyanoethyl)amino]propanenitrile |
InChI |
InChI=1S/C18H24N9OP/c19-7-1-13-25(14-2-8-20)29(28,26(15-3-9-21)16-4-10-22)27(17-5-11-23)18-6-12-24/h1-6,13-18H2 |
Clave InChI |
QWMZEOSPPHNIIP-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CCC#N)P(=O)(N(CCC#N)CCC#N)N(CCC#N)CCC#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14267434.png)
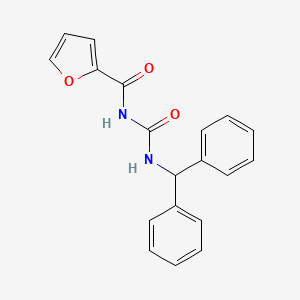
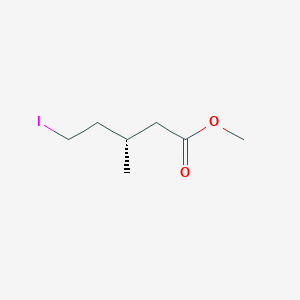
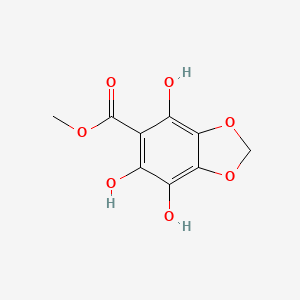
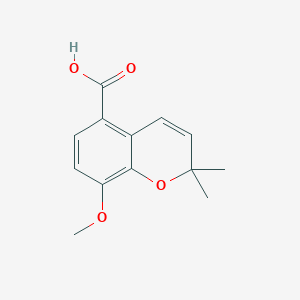
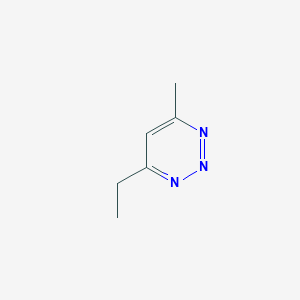




![2-Propen-1-ol, 2-[(phenylthio)methyl]-](/img/structure/B14267486.png)
